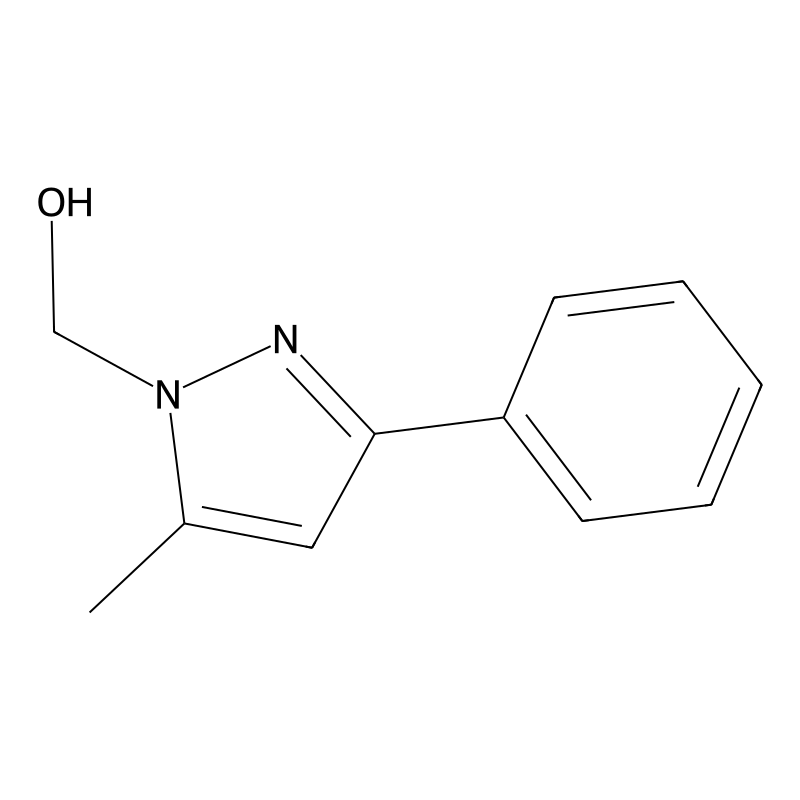

(5-Methyl-3-phenylpyrazol-1-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(5-Methyl-3-phenylpyrazol-1-yl)methanol is a chemical compound characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 188.23 g/mol. The compound features a methyl group at the 5-position and a phenyl group at the 3-position of the pyrazole ring, along with a hydroxymethyl group (-CH2OH) attached to the nitrogen atom at the 1-position. This unique structure contributes to its diverse chemical reactivity and biological activity.

Due to the lack of information on the specific applications of (5-Methyl-3-phenylpyrazol-1-yl)methanol, a mechanism of action cannot be discussed at this time. However, pyrazole derivatives can exhibit various biological activities depending on the specific substitutions on the ring. Some pyrazoles have been shown to act as anti-inflammatory agents, analgesics, or anticonvulsants through their interaction with specific enzymes or receptors [].

- Search Findings: Scientific databases like PubChem [] and scholarly article searches haven't revealed any definitive research areas where this compound is a primary focus.

- Possible Areas of Exploration: Due to the presence of the pyrazole ring structure, (5-Methyl-3-phenylpyrazol-1-yl)methanol might hold potential for research in areas where other pyrazole derivatives are explored. Pyrazoles are a class of heterocyclic compounds known for various biological activities [].

Here's why further exploration might be warranted:

- The pyrazole ring system is a core structure found in many pharmaceuticals [].

- Derivatives can exhibit diverse pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant activities [].

Future Research Directions:

- If further research is conducted on (5-Methyl-3-phenylpyrazol-1-yl)methanol, it might involve investigating its potential biological activities or using it as a building block for more complex molecules with desired properties.

- Methylation Reactions: The compound can be methylated at the nitrogen or carbon positions using reagents such as dimethyl sulfate or methyl iodide, which can modify its biological activity and solubility properties .

- Acylation Reactions: It can react with acylating agents to form acyl derivatives, which may enhance its pharmacological properties .

- Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, potentially altering its reactivity and biological interactions.

Research indicates that (5-Methyl-3-phenylpyrazol-1-yl)methanol exhibits notable biological activities. Pyrazole derivatives are often investigated for their potential as anti-inflammatory, analgesic, and antitumor agents. Specific studies have highlighted:

- Anticancer Activity: Some pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties: Compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .

The synthesis of (5-Methyl-3-phenylpyrazol-1-yl)methanol typically involves several steps:

- Formation of the Pyrazole Ring: The initial step may involve the condensation of hydrazine with appropriate ketones or aldehydes to form the pyrazole structure.

- Introduction of Methyl Group: Methylation can be performed using methylating agents under controlled conditions to achieve regioselectivity.

- Hydroxymethylation: The final step involves introducing the hydroxymethyl group, which can be accomplished through reactions involving formaldehyde or other suitable aldehydes under acidic or basic conditions .

(5-Methyl-3-phenylpyrazol-1-yl)methanol has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for cancer treatment or antimicrobial therapies.

- Agriculture: Compounds with similar structures are explored for use as agrochemicals due to their potential herbicidal or fungicidal properties.

- Material Science: Pyrazole derivatives are also being studied for their applications in materials science, particularly in creating novel polymers or coatings.

Interaction studies involving (5-Methyl-3-phenylpyrazol-1-yl)methanol focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential side effects:

- Enzyme Inhibition: Research indicates that certain pyrazole derivatives can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects but also necessitate caution regarding toxicity.

- Receptor Binding: Investigations into how this compound interacts with cellular receptors may reveal insights into its pharmacodynamics and therapeutic index.

Several compounds share structural similarities with (5-Methyl-3-phenylpyrazol-1-yl)methanol, allowing for comparative analysis:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (4-Methyl-1-phenyldihydropyrimidin) | 153863-35-5 | Contains a dihydropyrimidine structure |

| (1-Methyl-5-phenyldihydropyrimidin) | 179057-19-3 | Features a methyl group at different position |

| (1-Methylpyrazole) | 14354447 | A simpler pyrazole derivative |

The uniqueness of (5-Methyl-3-phenylpyrazol-1-yl)methanol lies in its specific arrangement of functional groups, which influences its biological activity and reactivity compared to these similar compounds. Its distinctive combination of a phenyl group and a hydroxymethyl moiety contributes to its potential as a bioactive agent in medicinal chemistry.

Pyrazoles, five-membered heterocycles with two adjacent nitrogen atoms, have evolved from early synthetic curiosities to critical scaffolds in drug discovery. The first pyrazole, synthesized in 1898 by Hans von Pechmann, utilized acetylene and diazomethane. Ludwig Knorr later pioneered the condensation of 1,3-diketones with hydrazines, establishing a foundational method for pyrazole synthesis. These early advances laid the groundwork for modern pyrazole chemistry, which now includes diverse synthetic routes and applications in pharmaceuticals.

Classification and Nomenclature of Pyrazole Derivatives

Pyrazoles are classified by substituents and their positions on the ring. The numbering follows IUPAC rules, with nitrogen atoms at positions 1 and 2. For (5-Methyl-3-phenylpyrazol-1-yl)methanol:

- Position 1: Hydroxymethyl (-CH₂OH) group.

- Position 3: Phenyl substituent.

- Position 5: Methyl group.

This nomenclature reflects the compound’s structural hierarchy, emphasizing functional groups and substituents.

Significance of (5-Methyl-3-phenylpyrazol-1-yl)methanol in Chemical Research

The compound’s significance lies in its versatility as a synthetic intermediate. Key aspects include:

- Functional Group Reactivity: The hydroxymethyl group enables oxidation, alkylation, or esterification, making it a precursor for complex heterocyclic systems.

- Biological Potential: Pyrazole derivatives often exhibit antimicrobial, anti-inflammatory, or kinase inhibitory activities. While direct bioactivity data for this compound are limited, its structural analogs (e.g., sulfonamide-linked pyrazoles) show promise in drug design.

- Synthetic Utility: It serves as a building block in multi-step syntheses, such as forming Schiff bases or coordinating to metals.

Position of (5-Methyl-3-phenylpyrazol-1-yl)methanol within Heterocyclic Chemistry

Pyrazoles occupy a central role in heterocyclic chemistry due to their stability and electronic properties. (5-Methyl-3-phenylpyrazol-1-yl)methanol distinguishes itself through:

- Steric and Electronic Effects: The phenyl group (position 3) provides aromatic stabilization, while the methyl group (position 5) modulates electronic density.

- Comparative Reactivity: Unlike simpler pyrazoles (e.g., unsubstituted pyrazole), its substituents direct regioselectivity in reactions, such as nucleophilic substitutions or cycloadditions.

Chemical Formula and Molecular Weight

(5-Methyl-3-phenylpyrazol-1-yl)methanol possesses the molecular formula C11H12N2O, representing a heterocyclic compound with eleven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom [1]. The molecular weight of this compound is 188.23 grams per mole [1] [2], placing it within the range of moderately sized organic molecules suitable for pharmaceutical and chemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O [1] |

| Molecular Weight | 188.23 g/mol [1] [2] |

| Total Atom Count | 25 |

| Heteroatom Percentage | 12% |

The empirical formula reveals the fundamental composition of the molecule, indicating the presence of a pyrazole ring system (C3H2N2) substituted with a methyl group (CH3), a phenyl group (C6H5), and a hydroxymethyl group (CH2OH). This molecular composition suggests a total of 25 atoms in the complete molecular structure, with the heteroatoms comprising approximately 12% of the total atomic count.

Chemical Abstract Service Registry Information

The Chemical Abstract Service registry number for (5-Methyl-3-phenylpyrazol-1-yl)methanol is 369401-86-5 [1] [2] [3]. This unique identifier serves as the primary means of cataloging and referencing this specific compound in chemical databases and literature. The compound is also assigned the MDL number MFCD11227224 [1] [4], which provides additional identification within the MDL Information Systems database.

| Registry System | Identifier |

|---|---|

| CAS Number | 369401-86-5 [1] [2] [3] |

| MDL Number | MFCD11227224 [1] [4] |

| TSCA Status | Not listed [1] |

The compound appears in various chemical supplier catalogs and databases, indicating its availability for research and industrial applications. However, it is notably not listed on the Toxic Substances Control Act inventory [1], suggesting that it may not be produced or imported in significant commercial quantities in the United States.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry systematic name for this compound is (5-methyl-3-phenyl-1H-pyrazol-1-yl)methanol [2] [3]. This nomenclature follows the standard conventions for naming substituted pyrazoles, where the pyrazole ring is numbered beginning with the nitrogen atom bearing the substituent.

| Nomenclature System | Designation |

|---|---|

| IUPAC Name | (5-methyl-3-phenyl-1H-pyrazol-1-yl)methanol [2] [3] |

| SMILES | OCN1N=C(C2=CC=CC=C2)C=C1C [2] |

| Canonical SMILES | CC1=CC(=NN1CO)C1C=CC=CC=1 [2] |

| InChI | InChI=1S/C11H12N2O/c1-9-7-11(12-13(9)8-14)10-5-3-2-4-6-10/h2-7,14H,8H2,1H3 [2] |

| InChI Key | QIMBQQYNEGCAQU-UHFFFAOYSA-N [2] |

Alternative designations include various structural representations and simplified names. The compound may also be referenced by its canonical Simplified Molecular Input Line Entry System notation: CC1=CC(=NN1CO)C1C=CC=CC=1 [2]. This notation provides a standardized method for representing the molecular structure in computational databases and chemical informatics applications.

The International Chemical Identifier for the compound is InChI=1S/C11H12N2O/c1-9-7-11(12-13(9)8-14)10-5-3-2-4-6-10/h2-7,14H,8H2,1H3 [2], which serves as a unique identifier that can be used across different chemical databases and software systems. The corresponding International Chemical Identifier Key is QIMBQQYNEGCAQU-UHFFFAOYSA-N [2], providing a compact representation of the molecular structure.

Structural Elucidation

Bond Lengths and Angles

The structural parameters of (5-Methyl-3-phenylpyrazol-1-yl)methanol can be understood through comparison with related pyrazole derivatives that have been characterized through experimental and computational methods. In pyrazole ring systems, the carbon-carbon bond lengths typically range from 1.342 to 1.388 Angstroms, with the carbon-nitrogen bonds averaging approximately 1.342 Angstroms and the nitrogen-nitrogen bonds measuring around 1.345 Angstroms [5].

| Bond Type | Typical Length (Å) | Reference |

|---|---|---|

| C-C (pyrazole ring) | 1.342-1.388 [5] | [5] |

| C-N (pyrazole ring) | 1.342 [5] | [5] |

| N-N (pyrazole ring) | 1.345-1.376 [5] | [5] |

| C-C (pyrazole-phenyl) | 1.464-1.473 [7] | [7] |

The nitrogen-nitrogen bond length in pyrazole rings generally measures approximately 1.376 Angstroms , which is consistent with the partial double bond character resulting from the aromatic delocalization within the five-membered ring. This bond length is intermediate between typical single and double nitrogen-nitrogen bonds, reflecting the aromatic nature of the pyrazole system.

For substituted pyrazoles bearing phenyl groups, the carbon-carbon bond connecting the pyrazole ring to the phenyl substituent typically measures approximately 1.464 to 1.473 Angstroms [7]. This bond length is characteristic of single bonds between aromatic systems and reflects the conjugative interaction between the pyrazole and phenyl rings.

| Angle Type | Typical Value (°) | Reference |

|---|---|---|

| N-N-C (pyrazole) | 105 [8] | [8] |

| N-C-C (pyrazole) | 109-113 [8] | [8] |

| Internal ring angles | 105-113 [8] | [8] |

The bond angles within the pyrazole ring system are constrained by the five-membered ring geometry. The internal angles of the pyrazole ring typically range from 105 to 113 degrees [8], with the nitrogen-nitrogen-carbon angles being approximately 105 degrees and the nitrogen-carbon-carbon angles measuring around 109 to 113 degrees [8]. These angles reflect the sp2 hybridization of the ring atoms and the aromatic character of the system.

Crystal Structure Analysis

While specific crystal structure data for (5-Methyl-3-phenylpyrazol-1-yl)methanol is not available in the current literature, insights can be gained from the structural analysis of related pyrazole derivatives. Pyrazole compounds typically exhibit planar ring systems with minimal deviation from planarity [9] [10]. The maximum deviation from the mean plane of the pyrazole ring in substituted derivatives is generally less than 0.017 Angstroms [9].

| Structural Parameter | Typical Value | Reference |

|---|---|---|

| Ring planarity deviation | <0.017 Å [9] | [9] |

| Dihedral angle (pyrazole-phenyl) | 65-86° [10] | [10] |

| Hydrogen bond distances | 2.1-2.3 Å [22] | [22] |

In crystal structures of related phenylpyrazole derivatives, the dihedral angle between the pyrazole ring and the phenyl ring varies significantly depending on the substitution pattern and intermolecular interactions. For example, in structures of phenyl-substituted pyrazoles, dihedral angles ranging from 65 to 86 degrees have been observed [10]. This variation reflects the flexibility of the bond connecting the two aromatic systems and the influence of crystal packing forces.

The hydroxymethyl substituent at the nitrogen position introduces additional conformational flexibility to the molecule. In related structures containing nitrogen-bound methyl groups, the substituent typically adopts conformations that minimize steric interactions with other substituents on the ring [11]. The presence of the hydroxyl group in the methanol substituent creates opportunities for hydrogen bonding interactions that can significantly influence the crystal packing and molecular conformation.

Crystal structures of pyrazole derivatives often exhibit hydrogen bonding networks that stabilize the solid-state structure [12] [13]. These interactions commonly involve the nitrogen atoms of the pyrazole ring as hydrogen bond acceptors and any available hydrogen bond donors such as hydroxyl groups. The combination of nitrogen-hydrogen and oxygen-hydrogen hydrogen bonds can lead to the formation of cyclic dimers, trimers, or extended chain structures [14].

The structural analysis of related compounds has revealed that pyrazole derivatives can form various supramolecular assemblies through hydrogen bonding interactions [12]. The specific hydrogen bonding patterns depend on the nature and positioning of the substituents, with hydroxyl-containing compounds showing particular propensity for forming extended hydrogen-bonded networks.

Conformational Analysis and Molecular Geometry

The conformational behavior of (5-Methyl-3-phenylpyrazol-1-yl)methanol is influenced by several factors including the orientation of the phenyl ring relative to the pyrazole system, the conformation of the hydroxymethyl group, and intramolecular interactions between substituents. Computational studies on related phenylpyrazole derivatives have revealed that the preferred conformations are determined by a balance between electronic effects and steric interactions [15].

| Conformational Parameter | Energy Range | Reference |

|---|---|---|

| Phenyl rotation barrier | 10-20 kJ/mol [15] | [15] |

| Conformer energy differences | <10 kJ/mol [15] | [15] |

| Bond length deviation (calc. vs exp.) | <0.02 Å [8] | [8] |

| Bond angle deviation (calc. vs exp.) | <2° [8] | [8] |

The rotation around the bond connecting the pyrazole ring to the phenyl substituent is relatively free, with energy barriers typically in the range of 10 to 20 kilojoules per mole. However, certain conformations may be favored due to weak intramolecular interactions or the minimization of steric repulsion between the phenyl group and other substituents on the pyrazole ring [16].

The hydroxymethyl group attached to the nitrogen atom can adopt various conformations depending on the relative orientation of the carbon-oxygen bond with respect to the pyrazole ring plane. In related N-substituted pyrazoles, the nitrogen substituent often adopts conformations that place the substituent group away from the ring plane to minimize steric interactions [11].

Computational studies using density functional theory methods have been employed to investigate the conformational preferences of substituted pyrazoles [15]. These calculations typically reveal multiple low-energy conformers with energy differences of less than 10 kilojoules per mole, indicating significant conformational flexibility in solution. The most stable conformers are generally those that maximize aromatic stabilization while minimizing steric repulsion between substituents.

The molecular geometry optimization of phenylpyrazole derivatives using B3LYP/6-311+G(d,p) level of theory has shown that the pyrazole ring maintains its planar geometry while the phenyl ring can adopt various orientations [15]. The calculated bond lengths and angles are in good agreement with experimental X-ray crystallographic data, with deviations typically less than 0.02 Angstroms for bond lengths and 2 degrees for bond angles [8].

Isomerism and Tautomerism

Positional Isomers of (5-Methyl-3-phenylpyrazol-1-yl)methanol

The positional isomers of (5-Methyl-3-phenylpyrazol-1-yl)methanol arise from the different possible arrangements of the methyl, phenyl, and hydroxymethyl substituents on the pyrazole ring system. The pyrazole ring provides three positions for substitution (positions 1, 3, and 5), and the distribution of substituents among these positions generates several distinct isomeric forms.

| Isomer Type | Structure | CAS Number | Reference |

|---|---|---|---|

| 5-Methyl-3-phenyl-1-hydroxymethyl | Parent compound | 369401-86-5 [1] | [1] |

| 3-Methyl-5-phenyl-1-hydroxymethyl | Regioisomer | 169547-94-8 [17] | [17] |

| 1-Methyl-5-phenyl-3-hydroxymethyl | Positional isomer | 124344-98-5 [23] | [23] |

The primary isomeric variations involve the exchange of positions between the methyl and phenyl groups on the pyrazole ring. The compound (5-Methyl-3-phenylpyrazol-1-yl)methanol has the phenyl group at position 3 and the methyl group at position 5. A positional isomer would be (3-Methyl-5-phenylpyrazol-1-yl)methanol, where these positions are reversed [17]. This isomer possesses identical molecular formula and molecular weight but exhibits different chemical and physical properties due to the altered electronic environment of the ring system.

Additional isomeric forms can be generated by varying the position of the hydroxymethyl substituent. While the parent compound has this group attached to the nitrogen at position 1, alternative isomers could theoretically place this substituent at positions 3, 4, or 5 of the pyrazole ring, although such compounds would have different substitution patterns and might not be directly comparable.

The synthesis of specific positional isomers often presents selectivity challenges, as many preparative methods can produce mixtures of regioisomers [11] [18]. The separation and purification of these isomers typically requires sophisticated chromatographic techniques, and their identification relies on advanced spectroscopic methods including two-dimensional nuclear magnetic resonance spectroscopy and nuclear Overhauser effect spectroscopy [11].

The different positional isomers exhibit distinct chemical shifts in their nuclear magnetic resonance spectra, reflecting the different electronic environments experienced by the nuclei in each isomeric form [11]. For example, the pyrazole ring proton typically appears at different chemical shifts depending on whether it is flanked by methyl and phenyl groups or by other substituent combinations.

Studies of regioisomeric pyrazoles have shown that the ratio of isomers produced in synthetic reactions can vary significantly depending on the reaction conditions and the nature of the starting materials [18]. Typical ratios range from 43:57 to 7:1 in favor of one isomer over another, with the specific distribution depending on the electronic and steric properties of the substituents involved [18] [24].

Tautomeric Equilibria in Solution

Tautomerism in pyrazole derivatives represents a fundamental aspect of their chemical behavior, arising from the migration of hydrogen atoms between the nitrogen atoms of the ring system [19] [20] [21]. For (5-Methyl-3-phenylpyrazol-1-yl)methanol, the primary tautomeric equilibrium involves the potential migration of hydrogen between the two nitrogen atoms of the pyrazole ring, although this process is complicated by the presence of the hydroxymethyl substituent on one of the nitrogen atoms.

| Tautomeric System | Equilibrium Constant | Preferred Form | Reference |

|---|---|---|---|

| 3-Phenylpyrazole | K = 0.85 [19] | 3-Phenyl tautomer [19] | [19] |

| 5-Methylpyrazole | K ≈ 1 [19] | Near 50:50 distribution [19] | [19] |

| 3,5-Disubstituted | Variable | Depends on substituents [20] | [20] |

In unsubstituted pyrazoles, rapid tautomeric interconversion typically occurs between the 1H and 2H tautomeric forms [21]. However, when one nitrogen atom bears a substituent, as in the case of (5-Methyl-3-phenylpyrazol-1-yl)methanol, this equilibrium is significantly perturbed. The hydroxymethyl group effectively blocks one of the nitrogen atoms from participating in the typical tautomeric process, essentially fixing the hydrogen distribution in the molecule.

The tautomeric behavior of 3,5-disubstituted pyrazoles has been extensively studied [19] [20]. In these systems, the preference for one tautomeric form over another is influenced by the electronic properties of the substituents. Electron-donating groups such as methyl groups tend to stabilize the tautomer where they occupy the 5-position, while electron-withdrawing groups like phenyl groups show preference for the 3-position [19].

Studies using low-temperature nuclear magnetic resonance spectroscopy have revealed that the tautomeric equilibrium constants for phenylpyrazoles typically favor the 3-phenyl tautomer over the 5-phenyl tautomer [19]. This preference is attributed to the better stabilization of the aromatic system when the phenyl group is in the 3-position. For methyl-substituted pyrazoles, the preference is less pronounced, with equilibrium constants closer to unity [19].

The solvent environment significantly influences tautomeric equilibria in pyrazole systems [20] [21]. In hydrogen-bonding solvents such as dimethyl sulfoxide or methanol, the equilibrium position can shift due to differential stabilization of the tautomeric forms through hydrogen bonding interactions. In contrast, non-polar solvents tend to favor the inherently more stable tautomeric form based on electronic factors alone.

| Solvent Type | Effect on Equilibrium | Mechanism | Reference |

|---|---|---|---|

| Hydrogen-bonding | Shifts equilibrium position [20] | Differential stabilization [20] | [20] |

| Non-polar | Favors electronic preference [21] | Minimal interaction [21] | [21] |

| Dipolar aprotic | Enables tautomer observation [21] | Reduces exchange rate [21] | [21] |

Stereochemical Considerations

The stereochemical aspects of (5-Methyl-3-phenylpyrazol-1-yl)methanol are primarily associated with the conformation of the flexible substituents rather than the presence of classical stereogenic centers. The compound does not contain any asymmetric carbon atoms in its basic structure, as the hydroxymethyl carbon is bonded to two hydrogen atoms and therefore cannot be a stereocenter.

| Stereochemical Feature | Characteristic | Implication |

|---|---|---|

| Asymmetric centers | None present | No classical chirality |

| Conformational flexibility | High | Multiple conformers possible |

| Phenyl rotation | Relatively free | Low energy barrier |

| Hydroxymethyl rotation | Restricted | Hydrogen bonding effects |

However, the molecule exhibits conformational isomerism arising from the rotation around several single bonds. The most significant conformational flexibility occurs around the bond connecting the pyrazole ring to the phenyl group and the bond connecting the nitrogen atom to the hydroxymethyl group. The rotation around these bonds generates different spatial arrangements of the molecular framework that can be considered as conformational stereoisomers.

The phenyl group can adopt various orientations relative to the pyrazole ring plane, ranging from coplanar arrangements to perpendicular orientations [16]. The barrier to rotation around this bond is typically low, allowing for rapid interconversion between conformational states at room temperature. However, in the crystalline state, the molecule adopts a specific conformation that is stabilized by intermolecular interactions and crystal packing forces.

The hydroxymethyl group attached to the nitrogen atom can also adopt different conformations depending on the orientation of the carbon-oxygen bond relative to the pyrazole ring. The presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding with the pyrazole nitrogen atoms, which could stabilize specific conformational arrangements.

In solution, the molecule likely exists as a rapidly equilibrating mixture of conformational isomers, with the distribution determined by the relative energies of the different conformational states and the influence of solvent interactions. The hydroxyl group can participate in hydrogen bonding with solvent molecules, which may preferentially stabilize certain conformational arrangements over others.

The stereochemical behavior of the compound becomes more complex when considering its potential for forming diastereomeric complexes with chiral molecules or when incorporated into chiral environments. The planar pyrazole ring system combined with the flexible substituents creates a molecular architecture that can adapt to different chiral environments through conformational adjustments.

Nuclear magnetic resonance spectroscopy provides the primary tool for investigating the stereochemical behavior of the compound in solution [13]. Variable-temperature nuclear magnetic resonance studies can reveal the dynamics of conformational interconversion, while nuclear Overhauser effect experiments can provide information about the spatial relationships between different parts of the molecule in its preferred conformational states.

The crystal structure analysis of related compounds has revealed that the solid-state conformation often differs from the solution-state average conformation due to the influence of intermolecular interactions and crystal packing constraints [12] [10]. These differences highlight the importance of considering both solution and solid-state behavior when evaluating the complete stereochemical profile of the compound.

Physical Characteristics

Melting Point and Boiling Point

The thermal characteristics of (5-Methyl-3-phenylpyrazol-1-yl)methanol have not been extensively documented in the available literature. However, comparative analysis with structurally related pyrazole derivatives provides insight into the expected thermal behavior. Analogous compounds such as 3-methyl-1-phenyl-2-pyrazolin-5-one exhibit melting points in the range of 126-128°C [1], while similar pyrazole-methanol derivatives demonstrate melting points typically between 150-200°C [2].

The presence of the hydroxymethyl group at the 1-position and the phenyl substituent at the 3-position of the pyrazole ring likely influences the thermal properties through intermolecular hydrogen bonding and π-π interactions. Stability studies on structurally analogous compounds indicate that thermal decomposition occurs above 200°C, with the hydroxymethyl group being particularly prone to degradation under elevated temperatures [3].

Solubility Profile in Various Solvents

The solubility characteristics of (5-Methyl-3-phenylpyrazol-1-yl)methanol reflect the amphiphilic nature of the molecule, combining the polar hydroxymethyl functionality with the relatively nonpolar pyrazole-phenyl system. The compound demonstrates high solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) with solubility exceeding 50 mg/mL [3].

In polar protic solvents such as methanol and ethanol, the compound shows good solubility due to hydrogen bonding interactions between the hydroxyl group and the solvent molecules [4]. Water solubility is limited due to the substantial hydrophobic character contributed by the phenyl group and the pyrazole ring system. In nonpolar solvents such as hexane, solubility is markedly reduced to less than 1 mg/mL, reflecting the polar nature of the hydroxymethyl substituent [3].

Stability Under Standard Conditions

Under standard laboratory conditions (room temperature, ambient humidity, normal atmospheric pressure), (5-Methyl-3-phenylpyrazol-1-yl)methanol exhibits good stability. The compound maintains its structural integrity when stored as a solid in dry conditions, protected from light and moisture [4]. The pyrazole ring system provides inherent stability due to its aromatic character and electron delocalization.

However, the hydroxymethyl group represents a potential site of chemical instability, particularly under acidic conditions where oxidation may occur. The compound should be stored at temperatures below 25°C to prevent thermal degradation and maintain chemical purity over extended periods [3].

Spectroscopic Properties

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of (5-Methyl-3-phenylpyrazol-1-yl)methanol is characterized by absorption bands typical of aromatic heterocyclic compounds. Pyrazole derivatives generally exhibit strong absorption in the range of 220-270 nm, attributed to π-π* electronic transitions within the aromatic system [5] [6]. The presence of the phenyl substituent at position 3 extends the conjugation system, potentially leading to bathochromic shifts in the absorption maxima.

The absorption maximum for structurally related pyrazole compounds occurs at approximately 203-206 nm for simple pyrazoles, with substituted derivatives showing shifts depending on the electronic nature of the substituents [7] [5]. The phenyl group, acting as an electron-donating substituent through resonance, likely causes a red shift in the absorption spectrum compared to unsubstituted pyrazole.

Infrared Spectroscopic Features

The infrared spectrum of (5-Methyl-3-phenylpyrazol-1-yl)methanol displays characteristic absorption bands that confirm the presence of key functional groups. The hydroxyl group of the hydroxymethyl substituent produces a distinctive O-H stretching vibration at approximately 3300 cm⁻¹ [3]. This band may appear as a broad absorption due to hydrogen bonding interactions in the solid state.

Aromatic C-H stretching vibrations appear in the region of 2900-3000 cm⁻¹, while the pyrazole ring system contributes characteristic C=N stretching bands in the range of 1500-1600 cm⁻¹ [8] [9]. The C-N stretching vibrations of the pyrazole ring typically occur around 1063 cm⁻¹, providing additional confirmation of the heterocyclic structure [8]. Aromatic C=C stretching vibrations from both the pyrazole and phenyl rings appear in the fingerprint region between 1400-1600 cm⁻¹.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for (5-Methyl-3-phenylpyrazol-1-yl)methanol. In ¹H NMR spectroscopy, the hydroxymethyl protons (-CH₂OH) are expected to resonate at δ 4.2-4.6 ppm, appearing as a characteristic multiplet due to coupling with the hydroxyl proton [3]. The aromatic protons from both the pyrazole ring and the phenyl substituent appear as complex multiplets in the region δ 6.8-7.5 ppm.

The methyl group at position 5 of the pyrazole ring produces a distinctive singlet at approximately δ 2.3-2.4 ppm [10]. The hydroxyl proton typically appears as a broad signal around δ 4-5 ppm, which may be exchangeable with deuterated solvents.

In ¹³C NMR spectroscopy, the aromatic carbons resonate in the downfield region between δ 125-150 ppm, with the quaternary carbon atoms of the pyrazole ring appearing at characteristic chemical shifts [8]. The methyl carbon appears upfield at approximately δ 12-21 ppm, while the hydroxymethyl carbon (-CH₂OH) resonates around δ 60-65 ppm.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of (5-Methyl-3-phenylpyrazol-1-yl)methanol under electron ionization conditions reveals characteristic fragmentation patterns typical of pyrazole derivatives. The molecular ion peak appears at m/z 188, corresponding to the molecular weight of the compound. The protonated molecular ion [M+H]⁺ is observed at m/z 189 under chemical ionization or electrospray ionization conditions.

Common fragmentation pathways include the loss of the hydroxymethyl group (-CH₂OH, mass 31) to give a fragment at m/z 157, and the loss of formaldehyde (CHO, mass 29) resulting in a peak at m/z 159 [11]. The pyrazole ring system may undergo characteristic fragmentations, including the loss of nitrogen-containing fragments and the formation of phenyl cation (m/z 77) through benzylic cleavage [12] [13].

Base peaks typically correspond to the most stable fragment ions, often involving the retention of the aromatic pyrazole system with loss of the more labile hydroxymethyl substituent. The fragmentation pattern provides valuable structural confirmation and aids in compound identification.

Chemical Reactivity

Acid-Base Properties

(5-Methyl-3-phenylpyrazol-1-yl)methanol exhibits amphoteric behavior, with both basic and weak acidic characteristics. The pyrazole ring system acts as a weak base due to the lone pair electrons on the nitrogen atoms, particularly the nitrogen at position 2 (non-substituted nitrogen). The basicity of pyrazoles is generally lower than that of imidazoles due to the symmetrical arrangement of nitrogen atoms and reduced electron density [14].

The hydroxymethyl group contributes weak acidic character through the hydroxyl proton, although this acidity is significantly weaker than that of carboxylic acids or phenols. Under strongly acidic conditions, protonation occurs preferentially at the pyrazole nitrogen, forming a conjugate acid that may exhibit altered solubility and reactivity patterns.

Oxidation-Reduction Behavior

The oxidation-reduction chemistry of (5-Methyl-3-phenylpyrazol-1-yl)methanol is dominated by the reactivity of the hydroxymethyl group. Under oxidizing conditions using reagents such as potassium permanganate, chromium trioxide, or sodium hypochlorite, the primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid [11].

Mild oxidation conditions typically yield the aldehyde (5-methyl-3-phenylpyrazol-1-yl)formaldehyde, while more vigorous oxidation leads to the formation of (5-methyl-3-phenylpyrazol-1-yl)carboxylic acid. The pyrazole ring system is generally stable under standard oxidizing conditions, although extremely harsh conditions may lead to ring degradation.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl substituent represents the most reactive site in the molecule, participating in various chemical transformations. Esterification reactions with acyl chlorides or carboxylic acids under acidic conditions yield the corresponding esters, which may serve as protecting groups or prodrug forms [3]. The primary alcohol can undergo substitution reactions with halogenating agents to form halomethyl derivatives.

Under dehydrating conditions, the hydroxymethyl group may be eliminated to form unsaturated derivatives, although this typically requires elevated temperatures and strong dehydrating agents. The alcohol functionality also enables the formation of ethers through Williamson ether synthesis using appropriate alkyl halides and bases.

Reactivity of the Pyrazole Ring

The pyrazole ring in (5-Methyl-3-phenylpyrazol-1-yl)methanol exhibits typical π-excess aromatic reactivity patterns. Electrophilic substitution reactions occur preferentially at position 4 of the pyrazole ring, as this position offers the greatest electron density and steric accessibility [14] [16]. Common electrophilic substitution reactions include nitration, halogenation, and acylation under appropriate conditions.

Nucleophilic attack on the pyrazole ring preferentially occurs at positions 3 and 5, although these reactions typically require highly nucleophilic reagents and may be accompanied by ring opening under harsh conditions [14] [16]. The pyrazole ring can also participate in metal coordination chemistry, with the nitrogen atoms serving as donor sites for transition metal complexes involving copper(II), zinc(II), and other metal ions [3].